N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethylamine with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, while the trifluoromethyl groups can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties.
Properties
Molecular Formula |
C18H15F6NO3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H15F6NO3/c1-27-14-4-2-3-5-15(14)28-7-6-25-16(26)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24/h2-5,8-10H,6-7H2,1H3,(H,25,26) |
InChI Key |
ZFANBDQXGPVTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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